molecular formula C15H13NO3 B4537033 9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime

9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime

Cat. No.: B4537033
M. Wt: 255.27 g/mol
InChI Key: QSRSODPQFICMJT-FOCLMDBBSA-N
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Description

9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime is a complex organic compound that belongs to the class of furochromenes. These compounds are characterized by a fused ring system that includes a furan ring and a chromene moiety. The presence of an oxime group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate starting materials under controlled conditions. For instance, the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 1,3-thiazolidine-2,4-dione in boiling ethanol containing piperidine can yield related furochromene derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxylamine can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime group can yield nitrile oxides, while reduction can produce corresponding amines.

Scientific Research Applications

9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with biological membranes, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime apart is its unique combination of a furochromene core with an oxime group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for further research.

Properties

IUPAC Name

(NE)-N-(14-methyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-8-7-18-13-6-14-12(5-11(8)13)9-3-2-4-10(9)15(16-17)19-14/h5-7,17H,2-4H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRSODPQFICMJT-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C4=C(CCC4)C(=NO)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=CC3=C(C=C12)C4=C(CCC4)/C(=N\O)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime
Reactant of Route 2
9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime
Reactant of Route 3
9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime
Reactant of Route 4
9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime
Reactant of Route 5
9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime
Reactant of Route 6
9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime

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